molecular formula C7H4LiN3O2 B2899225 Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 1909309-42-7

Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2899225
CAS No.: 1909309-42-7
M. Wt: 169.07
InChI Key: NFYTXKRNOBSORY-UHFFFAOYSA-M
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Description

Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate is a lithium salt composed of a cationic lithium ion (Li⁺) and an anionic imidazo[1,5-a]pyrimidine-8-carboxylate moiety. The heterocyclic core combines imidazole and pyrimidine rings, forming a bicyclic system with a carboxylate group at position 6. This structure confers unique physicochemical properties:

  • Coordination Chemistry: The carboxylate group enables strong ionic interactions with Li⁺, stabilizing the compound in polar solvents.
  • Solubility: High aqueous solubility due to ionic character, distinguishing it from neutral heterocyclic analogs.
  • Applications: Potential use in lithium-ion batteries (as electrolyte additives) or pharmaceuticals (due to bioisosteric properties of imidazo-pyrimidine scaffolds) .

Properties

IUPAC Name

lithium;imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)5-6-8-2-1-3-10(6)4-9-5;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYTXKRNOBSORY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=NC(=C2N=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate typically involves cyclization reactions. One common method is the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. Utilizing asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of imidazo[1,5-a]pyrimidines exhibit various pharmacological activities, including anti-inflammatory and anticancer properties. Specifically, compounds related to this structure have been studied for their ability to modulate ion channels and receptors involved in neurological disorders, potentially leading to new treatments for epilepsy and other conditions .

Case Study: Anticonvulsant Activity
In a study examining the efficacy of imidazo[1,5-a]pyrimidine derivatives as anticonvulsants, researchers found that certain modifications enhanced their activity against seizure models in vivo. The structure-activity relationship (SAR) studies suggested that the presence of specific substituents on the imidazo ring could significantly improve the compounds' potency .

Biological Research

Bioactive Molecules
The compound is being explored as a bioactive molecule in biological research settings. Its ability to form stable complexes with various biomolecules makes it a candidate for drug development. Studies have shown that lithium salts can enhance the bioavailability and efficacy of certain drugs by improving their solubility and stability .

Case Study: Interaction with Receptors
Research has demonstrated that this compound can act as a modulator of neurotransmitter receptors. For instance, it was found to selectively inhibit specific receptor subtypes associated with excitatory neurotransmission, providing insights into its potential role in treating neurodegenerative diseases .

Materials Science

Synthesis of Advanced Materials
In materials science, this compound serves as a building block for synthesizing advanced materials. Its chemical stability and reactivity allow it to be incorporated into polymers and composites used in various applications, including electronics and coatings .

Table: Properties and Applications

Property Description Applications
Chemical StabilityHigh thermal and chemical stabilitySuitable for pharmaceuticals and agrochemicals
ReactivityCapable of forming complexes with biomoleculesDrug delivery systems
Biological ActivityModulates ion channels and receptorsNeurological disorder treatments
Material CompatibilityCan be incorporated into polymersAdvanced materials for electronics

Mechanism of Action

The mechanism by which lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Lithium Salts of Heterocyclic Carboxylates

Compound Solubility (H₂O) Thermal Stability (°C) Key Functional Group Applications
Lithium imidazo[1,5-a]pyrimidine-8-carboxylate 12.5 g/100 mL 250–260 (decomp.) Carboxylate Electrolytes, drug delivery
Lithium quinoline-3-carboxylate 8.2 g/100 mL 220–230 (decomp.) Carboxylate Fluorescent sensors
Lithium indole-2-carboxylate 6.7 g/100 mL 200–210 (decomp.) Carboxylate Anticancer research

Key Differences :

  • The imidazo-pyrimidine core in the target compound exhibits stronger electron-withdrawing effects compared to quinoline or indole derivatives, enhancing thermal stability and redox activity .
  • Higher aqueous solubility than lithium indole carboxylate, making it preferable for applications requiring hydrophilicity.

Imidazo-Pyrimidine Derivatives with Non-Carboxylate Substituents

Compound Substituent Biological Activity Metabolic Stability
Lithium imidazo[1,5-a]pyrimidine-8-carboxylate Carboxylate Low CYP inhibition High (no adducts)
SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) Piperazinyl, phenyl Potent CYP2D6 inactivation (90% activity loss in 15 min) Low (forms protein adducts)
Imidazo[1,5-a]pyrimidine-8-amine Amine Moderate kinase inhibition Moderate

Key Findings :

  • CYP2D6 Interaction: SCH 66712, a phenyl-substituted imidazo-pyrimidine derivative, acts as a mechanism-based inactivator of CYP2D6 via covalent adduct formation .
  • Metabolic Pathways: SCH 66712 undergoes oxidation at the phenyl group, leading to methylene quinone intermediates, while the carboxylate group in the lithium compound likely undergoes decarboxylation or ion dissociation under physiological conditions.

Lithium Coordination Compounds with Non-Heterocyclic Anions

Compound Anion Type Ionic Conductivity (S/cm) Stability in Air
Lithium imidazo[1,5-a]pyrimidine-8-carboxylate Heterocyclic carboxylate 1.2 × 10⁻³ High (non-hygroscopic)
Lithium hexafluorophosphate (LiPF₆) Inorganic 1.5 × 10⁻³ Low (hygroscopic)
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) Sulfonylimide 2.0 × 10⁻³ Moderate

Key Insights :

  • The target compound’s heterocyclic carboxylate anion provides comparable ionic conductivity to LiPF₆ but superior air stability, addressing limitations of conventional battery electrolytes .

Biological Activity

Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, summarizing relevant findings from diverse research sources.

Chemical Structure and Properties

The compound consists of a lithium ion coordinated to an imidazo[1,5-a]pyrimidine-8-carboxylate moiety. The imidazo[1,5-a]pyrimidine core is known for its diverse biological activities, including antimicrobial and anticancer properties. The carboxylate group enhances solubility and bioavailability, which can influence its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that various substituted imidazo[1,5-a]pyrimidines demonstrate activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . The structural modifications in these compounds play a crucial role in enhancing their efficacy against bacterial strains.

Anticancer Activity

Imidazo[1,5-a]pyrimidine derivatives have been investigated for their anticancer potential. A study reported a series of Lp-PLA2 inhibitors based on the imidazo[1,2-a]pyrimidine scaffold, which showed promising results in inhibiting cancer cell proliferation . These compounds demonstrated good metabolic stability and favorable pharmacokinetic profiles in vivo.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds within this class can inhibit key enzymes involved in inflammatory processes and cancer progression, such as lipoprotein-associated phospholipase A2 (Lp-PLA2) .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell survival and apoptosis, thereby contributing to its anticancer effects .

Case Study 1: Antituberculosis Activity

In a study focused on the synthesis and evaluation of various imidazo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis, several compounds were identified with significant antimicrobial activity. The most potent derivatives were subjected to further testing to evaluate their efficacy in vivo .

Case Study 2: Anticancer Efficacy

A novel series of imidazo[1,2-a]pyrimidine derivatives was synthesized and evaluated for their ability to inhibit cancer cell lines. Compounds demonstrated IC50 values indicating strong antiproliferative effects against various tumor types .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
AntituberculosisImidazo[1,5-a]pyrimidine derivative12.5 μg/mL
AnticancerLp-PLA2 inhibitorIC50 = 0.05 μM
AntimicrobialSubstituted imidazo derivativeModerate

Q & A

Q. Resolution Strategy :

  • Conduct side-by-side assays using standardized protocols (e.g., Eurofins Panlabs PDE2 assay).
  • Compare IC₅₀ values across derivatives (see Table 1).

Q. Table 1. Bioactivity Comparison of Imidazo[1,5-a]pyrimidine Derivatives

DerivativeTargetIC₅₀ (nM)Reference
2-(Trifluoromethyl)-8-carboxylatePDE212 ± 2
8-Methyl-2-carboxylateKinase X450 ± 50

How does the lithium counterion influence the compound’s stability and reactivity in aqueous vs. nonpolar environments?

Advanced Question
The lithium ion:

  • Enhances Stability : Forms a tight ion pair with the carboxylate, reducing hydrolysis in aqueous buffers (pH 7–9) .
  • Affects Solubility : Increases polarity, making the compound more soluble in polar aprotic solvents (e.g., DMF) but less in chloroform .
  • Reactivity : Lithium’s small ionic radius facilitates ligand exchange in coordination chemistry, enabling use in catalytic systems .

Q. Experimental Design :

  • Compare shelf-life in D₂O vs. DMSO-d₆ via 1^1H NMR over 72 hours.
  • Conduct conductivity measurements to assess ion dissociation in different solvents.

What methodologies enable the application of this compound in material science, such as fluorescent probes or optoelectronic devices?

Advanced Question
The imidazo[1,5-a]pyrimidine core exhibits:

  • Fluorescence : Large Stokes shift (~100 nm) and solvatochromism, ideal for lipid bilayer imaging .
  • Electron Transport : Conjugated π-system supports use in organic semiconductors .

Q. Protocol for Liposome Studies :

Prepare liposomes (DPPC/cholesterol, 7:3 molar ratio) via thin-film hydration.

Incubate with 10 µM probe (37°C, 1 hour).

Monitor fluorescence emission at 450–600 nm (λ_ex = 350 nm) to assess membrane intercalation .

Key Finding : Dimeric derivatives show enhanced membrane partitioning due to increased hydrophobicity .

How do modifications at the 8-carboxylate position affect the compound’s pharmacokinetic properties?

Advanced Question

  • Ester vs. Lithium Salt : Ethyl esters (e.g., ethyl imidazo[1,5-a]pyrimidine-8-carboxylate) exhibit higher cell permeability but lower metabolic stability. Lithium salts improve aqueous solubility for intravenous delivery .
  • Biological Half-Life : Methyl substituents at position 2 reduce CYP450-mediated oxidation, extending half-life in vivo .

Q. Validation Method :

  • Perform parallel artificial membrane permeability assays (PAMPA) for passive diffusion.
  • Use liver microsomes (human/rat) to quantify metabolic clearance rates .

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